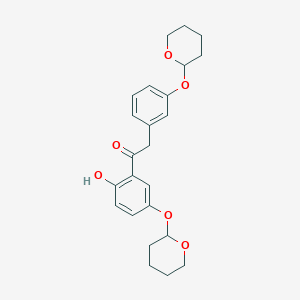
1-(2-Hydroxy-5-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(3-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanon
Übersicht
Beschreibung
1-(2-hydroxy-5-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone is a useful research compound. Its molecular formula is C24H28O6 and its molecular weight is 412.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-hydroxy-5-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-hydroxy-5-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von 1H-Indazolen
Die Verbindung wird im Rh(III)-katalysierten C–H-Funktionalisierungs-Weg verwendet. Diese Methode, die die Kupplung von Phenylhydrazinen mit 1-Alkinylcyclobutanolen beinhaltet, führt zur Bildung verschiedener 1H-Indazole . Diese Indazole sind aufgrund ihrer pharmakologischen Eigenschaften, einschließlich entzündungshemmender, antimikrobieller und Antikrebsaktivitäten, von Bedeutung.
Pflanzliche chemische Abwehr
Kontrollierte Hydroxylierungen von Diterpenoiden, die ein ähnliches strukturelles Motiv wie unsere Verbindung aufweisen, ermöglichen pflanzliche chemische Abwehrmechanismen, ohne Autotoxizität zu verursachen . Dies impliziert, dass die Verbindung synthetisiert werden könnte, um die Pflanzenresistenz gegen Pflanzenfresser zu verbessern, während gleichzeitig negative Auswirkungen auf die Pflanze selbst vermieden werden.
Biologische Aktivität
1-(2-hydroxy-5-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone, also known by its CAS number 1352306-11-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies associated with this compound.
The molecular formula of the compound is , with a molecular weight of 412.48 g/mol. The predicted boiling point is approximately 593.7 °C, and the density is around 1.230 g/cm³. The pKa value is estimated to be 7.99, indicating its behavior in biological systems .
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of compounds containing tetrahydro-2H-pyran moieties. These compounds exhibit significant free radical scavenging abilities, which are crucial in mitigating oxidative stress-related diseases . The structure of 1-(2-hydroxy-5-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone suggests a potential for similar activity.
Anti-inflammatory Effects
Compounds with similar structural features have been investigated for their anti-inflammatory effects. The presence of hydroxyl groups in the structure may contribute to inhibition of pro-inflammatory cytokines, suggesting therapeutic potential in inflammatory diseases .
Case Studies and Research Findings
- Study on Antioxidant Capacity : A comparative study evaluated the antioxidant activity of several tetrahydro-pyran derivatives, finding that those with hydroxyl substitutions exhibited enhanced radical scavenging capabilities. This supports the hypothesis that 1-(2-hydroxy-5-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone could similarly act as an effective antioxidant .
- Antimicrobial Evaluation : A study on related phenolic compounds demonstrated significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Although direct testing of this specific compound is needed, the structural similarities suggest it may exhibit comparable antimicrobial effects .
- Anti-inflammatory Mechanisms : Research into phenolic compounds has shown that they can modulate inflammatory pathways by inhibiting NF-kB activation. This mechanism could be relevant for evaluating the anti-inflammatory potential of 1-(2-hydroxy-5-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(3-((tetrahydro-2H-pyran-2-yloxy)phenyl)ethanone in future studies .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C24H28O6 |
| Molecular Weight | 412.48 g/mol |
| Boiling Point | ~593.7 °C |
| Density | ~1.230 g/cm³ |
| pKa | 7.99 |
| Biological Activity | Potential Effects |
|---|---|
| Antioxidant | Scavenging free radicals |
| Antimicrobial | Inhibition of bacterial growth |
| Anti-inflammatory | Modulation of cytokines |
Eigenschaften
IUPAC Name |
1-[2-hydroxy-5-(oxan-2-yloxy)phenyl]-2-[3-(oxan-2-yloxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O6/c25-21-11-10-19(30-24-9-2-4-13-28-24)16-20(21)22(26)15-17-6-5-7-18(14-17)29-23-8-1-3-12-27-23/h5-7,10-11,14,16,23-25H,1-4,8-9,12-13,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDYHZMSPOICHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC(=C(C=C2)O)C(=O)CC3=CC(=CC=C3)OC4CCCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















